molecular formula C9H6ClFN2 B11715687 2-(Chloromethyl)-6-fluoroquinazoline

2-(Chloromethyl)-6-fluoroquinazoline

Cat. No.: B11715687
M. Wt: 196.61 g/mol
InChI Key: YWZUBYMYVCZGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-6-fluoroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The presence of a chloromethyl group at the second position and a fluorine atom at the sixth position of the quinazoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoroquinazoline typically involves the reaction of 2-aminobenzyl chloride with 2-fluorobenzoyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-6-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Chloromethyl)-6-fluoroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-fluoroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-4-methylquinazoline
  • 2-(Chloromethyl)-6-methylquinazoline
  • 2-(Chloromethyl)-6-chloroquinazoline

Comparison: 2-(Chloromethyl)-6-fluoroquinazoline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets compared to its non-fluorinated analogs .

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

2-(chloromethyl)-6-fluoroquinazoline

InChI

InChI=1S/C9H6ClFN2/c10-4-9-12-5-6-3-7(11)1-2-8(6)13-9/h1-3,5H,4H2

InChI Key

YWZUBYMYVCZGBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1F)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.